Isoprodian - 55015-10-6

Isoprodian

Catalog Number: EVT-1562657
CAS Number: 55015-10-6
Molecular Formula: C27H31N7O3S2
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Isoprodian is synthesized from isoniazid, which itself is a pyridine derivative of nicotinamide. It is classified as an antituberculosis drug and has shown efficacy against Mycobacterium leprae, the bacterium responsible for leprosy. The compound's pharmacological profile indicates its potential utility in treating chronic infectious diseases alongside other agents like rifampicin .

Synthesis Analysis

Methods and Technical Details

The synthesis of Isoprodian typically involves chemical modifications of isoniazid. Various methods have been explored to enhance its efficacy and reduce side effects. A notable synthesis route includes:

  1. Starting Material: Isoniazid (isonicotinic acid hydrazide).
  2. Reagents: Various alkylating agents may be employed to modify the hydrazide group.
  3. Conditions: Reactions are often carried out under controlled temperatures to optimize yield and purity.

The synthesis process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound from by-products.

Chemical Reactions Analysis

Reactions and Technical Details

Isoprodian undergoes various chemical reactions that are crucial for its therapeutic action:

  1. Acetylation: The compound can be acetylated to form acetylisoniazid, which may enhance its pharmacological properties.
  2. Hydrolysis: In biological systems, Isoprodian can hydrolyze to yield active metabolites that exert antibacterial effects.
  3. Conjugation: The compound may also undergo conjugation with other biomolecules, affecting its solubility and distribution within the body.

These reactions are essential for understanding how Isoprodian interacts with biological systems and contributes to its therapeutic effects.

Mechanism of Action

Process and Data

Isoprodian acts primarily by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium species. This action disrupts bacterial cell wall integrity, leading to cell death. The mechanism involves:

  • Inhibition of Enzymes: Isoprodian interferes with specific enzymes involved in mycolic acid biosynthesis.
  • Bactericidal Activity: The resultant disruption of cell wall synthesis renders the bacteria vulnerable to host immune responses.

Studies indicate that Isoprodian's effectiveness can be influenced by genetic factors related to drug metabolism in patients, emphasizing the importance of personalized medicine in treatment protocols .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Isoprodian exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless crystalline powder.
  • Solubility: Soluble in water and alcohol; slightly soluble in chloroform.
  • pH Range: A 10% solution has a pH between 6.0 and 8.0.
  • Stability: Sensitive to light and air, requiring proper storage conditions.

These properties are critical for formulation development and ensuring stability during storage and administration.

Applications

Scientific Uses

Isoprodian's primary applications lie in the treatment of infectious diseases such as leprosy and tuberculosis. It is often used in combination with other antituberculosis agents to enhance therapeutic efficacy while minimizing resistance development. Clinical studies have demonstrated favorable outcomes when Isoprodian is included in multidrug regimens, highlighting its significance in public health strategies against these chronic infections .

Introduction to Isoprodian in Mycobacterial Disease Management

Historical Development of Combination Therapies in Mycobacterial Diseases

The management of mycobacterial diseases underwent a transformative shift with the transition from monotherapy to combination regimens. Dapsone monotherapy, once the cornerstone of leprosy treatment, proved inadequate due to the emergence of Mycobacterium leprae resistance, observed in up to 20% of cases by the 1970s [5]. Similarly, tuberculosis (TB) therapies evolved from sanatorium-based isolation (introduced in 1854) to antibiotic combinations following Selman Waksman’s 1943 streptomycin discovery [1] [9]. The critical breakthrough came with the 1982 WHO recommendation for multidrug therapy (MDT), which emphasized synergistic combinations to circumvent drug resistance [5]. Isoprodian emerged in this era as a fixed-dose triple-drug formulation, aligning with the strategic shift toward combinatorial approaches for Mycobacterium tuberculosis and M. leprae [2] [5].

Table 1: Evolution of Mycobacterial Disease Therapies

EraTherapeutic ApproachKey Limitations
Pre-1940sSanatorium care (TB); chaulmoogra oil (leprosy)Minimal bactericidal efficacy
1940s–1960sDapsone monotherapy (leprosy); streptomycin/isoniazid (TB)High resistance rates (≤20% for dapsone)
Post-1982WHO-recommended MDT; Isoprodian-based regimensOperational implementation challenges

Rationale for Isoprodian’s Triple-Drug Formulation

Isoprodian combined isoniazid (INH), prothionamide (PTH), and dapsone (DDS) to simultaneously target distinct bacterial pathways:

  • Isoniazid: Disrupts mycolic acid biosynthesis via inhibition of the inhA-encoded enoyl-ACP reductase, compromising cell wall integrity [3].
  • Prothionamide: A thioamide derivative converted to active intermediates that inhibit InhA and the mycobacterial electron transport chain, providing activity against INH-resistant strains [3] [5].
  • Dapsone: Antagonizes folate synthesis through dihydropteroate synthase (DHPS) inhibition, impairing DNA replication [5].

This triple-mechanism design minimized resistance selection. For instance, INH and PTH’s synergistic InhA inhibition prevented single-gene mutations from conferring cross-resistance [3]. Clinical data from Paraguay (1989) demonstrated that Isoprodian-based regimens achieved relapse rates below 0.5% among 475 leprosy patients, validating the biochemical rationale [2].

Table 2: Mechanistic Basis of Isoprodian Components

DrugMolecular TargetBiological EffectResistance Mitigation Role
IsoniazidInhA (enoyl-ACP reductase)Blocks mycolic acid elongationSynergistic with PTH
ProthionamideInhA; respiratory chainDisrupts energy metabolismOvercomes INH resistance
DapsoneDihydropteroate synthaseInhibits folate synthesisPrevents compensatory pathways

Synergistic Interactions and Evidence Base

Isoprodian exemplified pharmacodynamic synergy:

  • INH and PTH exhibited additive inhibition of mycolic acid synthesis, reducing the minimum inhibitory concentration (MIC) of both drugs by 4–8-fold in M. tuberculosis [3].
  • Dapsone enhanced bacterial membrane permeability, potentiating intracellular uptake of INH/PTH [5].

Clinical outcomes reinforced this synergy. A Paraguayan cohort study (1989) showed that 89% of multibacillary leprosy patients achieved smear negativity within 36 months on Isoprodian/rifampicin regimens [2]. Bacteriologic Index (BI) decline rates correlated directly with Isoprodian adherence, underscoring its concentration-dependent efficacy [2] [5].

Table 3: Clinical Outcomes of Isoprodian Regimens in Paraguay (1989)

Patient SubgroupTherapy Duration (Months)Mean BI Decline/YearRelapse Rate (%)
Newly diagnosed MB12–240.85 ± 0.20.4
Pretreated MB24–480.62 ± 0.30.7
High initial BI (>4+)>480.55 ± 0.11.1

MB: Multibacillary leprosy; BI: Bacteriologic Index

Despite its efficacy, Isoprodian faced operational challenges. Its thioamide component (PTH) raised concerns about hepatotoxicity when co-administered with rifampicin, and drug costs exceeded WHO-recommended regimens by ~30% [5]. Consequently, it remained a niche regimen in specific geographies like Paraguay and Francophone Africa rather than a global standard [2] [5].

Table 4: Global Use of Isoprodian in Leprosy Control Programs (1988)

WHO RegionPatients on MDT (%)Isoprodian AdoptionKey Barriers
South-East Asia39.1LimitedCost; infrastructure
Africa8.2ModerateToxicity concerns
Americas25.3Regional (Paraguay)Operational complexity

Isoprodian’s legacy lies in validating three principles of mycobacterial chemotherapy: biochemical synergy, resistance preemption, and fixed-dose formulation advantages. While superseded by modern rifampicin-based MDT, its mechanistic insights remain relevant for drug-resistant TB and leprosy [3] [5].

Properties

CAS Number

55015-10-6

Product Name

Isoprodian

IUPAC Name

4-(4-aminophenyl)sulfonylaniline;2-propylpyridine-4-carbothioamide;pyridine-4-carbohydrazide

Molecular Formula

C27H31N7O3S2

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C12H12N2O2S.C9H12N2S.C6H7N3O/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;1-2-3-8-6-7(9(10)12)4-5-11-8;7-9-6(10)5-1-3-8-4-2-5/h1-8H,13-14H2;4-6H,2-3H2,1H3,(H2,10,12);1-4H,7H2,(H,9,10)

InChI Key

SENHOBARPKUBPX-UHFFFAOYSA-N

SMILES

CCCC1=NC=CC(=C1)C(=S)N.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N.C1=CN=CC=C1C(=O)NN

Synonyms

isoprodian
L73A

Canonical SMILES

CCCC1=NC=CC(=C1)C(=S)N.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N.C1=CN=CC=C1C(=O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.